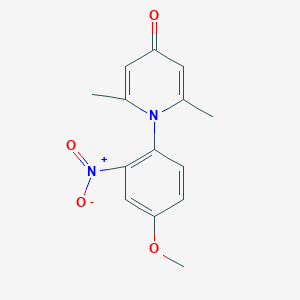
2-(4-chloro-2-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-2-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide is a chemical compound that belongs to the class of hydrazides. This compound has gained attention in scientific research due to its potential application in various fields, including medicine, agriculture, and material science.
作用機序
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide varies depending on its application. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In bacterial and fungal infections, it acts by inhibiting the synthesis of essential cellular components such as DNA, RNA, and proteins. In agriculture, it regulates plant growth by affecting the hormonal balance of the plant.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-chloro-2-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide vary depending on the dose and duration of exposure. In vitro studies have shown that this compound can cause DNA damage and oxidative stress in cells. In animal studies, it has been shown to affect liver and kidney function at high doses. However, further studies are required to determine the long-term effects of this compound on human health.
実験室実験の利点と制限
One of the main advantages of using 2-(4-chloro-2-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide in lab experiments is its versatility. This compound can be used in a wide range of applications, including cancer research, microbiology, and plant biology. However, one limitation of using this compound is its toxicity. This compound can be harmful to human health if not handled properly, and caution must be taken when working with it.
将来の方向性
There are several future directions for the research on 2-(4-chloro-2-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide. In cancer research, further studies are required to determine the efficacy of this compound in combination with other chemotherapeutic agents. In agriculture, more research is needed to determine the optimal dose and application method for this compound. In material science, this compound can be used as a building block for the synthesis of new materials with unique properties.
Conclusion
2-(4-chloro-2-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide is a versatile compound with potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully understand the potential of this compound and its applications.
合成法
The synthesis of 2-(4-chloro-2-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide involves the reaction of 2-(4-chloro-2-methylphenoxy) acetic acid hydrazide and 3-nitrobenzaldehyde in the presence of a suitable solvent and catalyst. The reaction is carried out under reflux conditions for a specific duration, and the product is obtained after purification.
科学的研究の応用
2-(4-chloro-2-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide has been extensively studied for its potential application in various fields. In medicine, this compound has shown promising results in the treatment of cancer, bacterial infections, and fungal infections. In agriculture, it has been used as a plant growth regulator and pesticide. In material science, it has been used as a building block for the synthesis of new materials.
特性
製品名 |
2-(4-chloro-2-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide |
|---|---|
分子式 |
C16H14ClN3O4 |
分子量 |
347.75 g/mol |
IUPAC名 |
2-(4-chloro-2-methylphenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14ClN3O4/c1-11-7-13(17)5-6-15(11)24-10-16(21)19-18-9-12-3-2-4-14(8-12)20(22)23/h2-9H,10H2,1H3,(H,19,21)/b18-9+ |
InChIキー |
GNFLGPKULPTPRY-GIJQJNRQSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
正規SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2,4-Dichloro-6-[(4-ethyl-1-piperazinyl)sulfonyl]phenol](/img/structure/B256659.png)

![2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone](/img/structure/B256662.png)
![2-[(Methoxyacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256665.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B256670.png)
![2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-ol](/img/structure/B256673.png)
![[4-(Cyclohexylcarbamoyl)phenoxy]acetic acid](/img/structure/B256674.png)